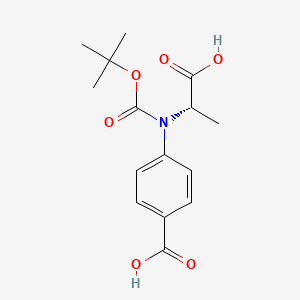
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) is a heterocyclic organic compound that features a pyrazole ring substituted with a carboxamide group at the 3-position, a hydroxyl group at the 5-position, and a methyl group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters, followed by functional group modifications to introduce the carboxamide, hydroxyl, and methyl groups . The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) undergoes various chemical reactions, including:
Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: N-alkyl or N-aryl derivatives.
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) can be compared with other similar compounds such as:
1H-Pyrazole-3-carboxamide,5-hydroxy-N-ethyl: Similar structure but with an ethyl group instead of a methyl group, leading to different reactivity and biological activity.
1H-Pyrazole-3-carboxamide,5-hydroxy-N-phenyl:
Uniqueness: The unique combination of functional groups in 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
166656-45-7 |
|---|---|
Formule moléculaire |
C5H7N3O2 |
Poids moléculaire |
141.13 |
Nom IUPAC |
N-methyl-5-oxo-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c1-6-5(10)3-2-4(9)8-7-3/h2H,1H3,(H,6,10)(H2,7,8,9) |
Clé InChI |
WMMOGTYSAOHGME-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=O)NN1 |
Synonymes |
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7,18-bis(1,3-thiazol-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B573304.png)


